molecular formula C13H15N3O2 B2462636 methyl 3-amino-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate CAS No. 1856047-20-5

methyl 3-amino-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2462636
CAS No.: 1856047-20-5
M. Wt: 245.282
InChI Key: GTQQVJYYAMOYLZ-UHFFFAOYSA-N
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Description

Methyl 3-amino-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 2-methylbenzylamine with ethyl acetoacetate to form an intermediate, which is then cyclized to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The intermediate is then treated with methyl chloroformate to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 3-amino-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 3-amino-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-1H-indole-2-carboxylate
  • Methyl 3-amino-1H-pyrazole-5-carboxylate
  • Methyl 3-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylate

Uniqueness

Methyl 3-amino-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the 2-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

methyl 3-amino-1-[(2-methylphenyl)methyl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-9-5-3-4-6-10(9)7-16-8-11(12(14)15-16)13(17)18-2/h3-6,8H,7H2,1-2H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQQVJYYAMOYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C(=N2)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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